![molecular formula C10H17ClN2O B2713253 2-Chloro-1-(1,4-diazabicyclo[3.2.2]nonan-4-yl)propan-1-one CAS No. 2167653-16-7](/img/structure/B2713253.png)
2-Chloro-1-(1,4-diazabicyclo[3.2.2]nonan-4-yl)propan-1-one
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Description
1,4-diazabicyclo[3.2.2]nonane is a quasi-spherical molecule often used to prepare switchable materials with a high phase transition temperature . It is used to react with equimolar amounts of HClO4 or HReO4 in aqueous solution .
Synthesis Analysis
The synthesis of similar molecules involves reacting 1,4-diazabicyclo[3.2.2]nonane with equimolar amounts of HClO4 or HReO4 in aqueous solution . The developed synthesis method allowed obtaining products with a high yield (≥96%), and the liquids were characterized as high-viscosity liquids at room temperature .Molecular Structure Analysis
The impact of unsaturation on crystal structures and intermolecular networks of the six-membered rings was found to be significant compared to the saturated analogues . The hydrogen bonds in the starting bicyclononane diene diol rac - 1, and the weaker hydrogen bonds in the dienone rac - 2, and the bromo and nitrile derivatives, rac - 3, rac - 4 and (+)- 4, respectively, were found significant for the overall structure .Chemical Reactions Analysis
Two compounds [3.2.2-Hdabcn]X (X = ClO4, 1; ReO4, 2) with high phase-transition points at 418 K for 1 and 394.6 K and 419.2 K for 2, respectively, were isolated, in which one-dimensional cationic chains were connected by different types of hydrogen bonds .Physical And Chemical Properties Analysis
The liquids were characterized as high-viscosity liquids at room temperature . All the products exhibited surface activity and were capable of partially wetting a hydrophobic surface .Mechanism of Action
properties
IUPAC Name |
2-chloro-1-(1,4-diazabicyclo[3.2.2]nonan-4-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClN2O/c1-8(11)10(14)13-7-6-12-4-2-9(13)3-5-12/h8-9H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSTORMZWYMGYIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN2CCC1CC2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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